molecular formula C6H6N4O B12946303 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine CAS No. 25680-37-9

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine

Cat. No.: B12946303
CAS No.: 25680-37-9
M. Wt: 150.14 g/mol
InChI Key: NEVSXJRPMXLBPO-UHFFFAOYSA-N
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Description

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is an oxazolopyrimidine derivative with the molecular formula C6H6N4O and is registered under PubChem CID 283158 . The pyrimidine ring system is a fundamental pharmacophore in medicinal chemistry, being an essential component of nucleic acids and numerous therapeutic agents . This privileged scaffold is found in molecules with a broad spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties . Specifically, related triazolopyrimidine compounds have been identified as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a target in antimalarial drug discovery . The structural features of 2-Methyl(1,3)oxazolopyrimidine, including its electron-deficient ring system, make it a valuable intermediate for further chemical exploration and synthesis of novel bioactive molecules . Researchers can utilize this compound in heterocyclic chemistry studies, as a building block for the development of potential pharmaceuticals, and in biochemical screening programs. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

25680-37-9

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9)

InChI Key

NEVSXJRPMXLBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN=C2O1)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Pathway Summary

  • Formation of Oxazole Intermediate:
    Reaction of aminomalononitrile tosylate with a substituted oxazole derivative in 1-methyl-2-pyrrolidinone (NMP) at room temperature yields an amino-oxazole intermediate.

  • Conversion to Imidate Intermediate:
    Heating the amino-oxazole intermediate with triethyl orthoacetate under reflux produces an imidate intermediate, which exhibits Z-E isomerism but typically forms a single isomer.

  • Cyclization to Oxazolo[5,4-d]pyrimidine Core:
    The imidate intermediate reacts with primary aliphatic amines in 30% ethanolic solution at room temperature, leading to nucleophilic addition at the cyano group and subsequent cyclization to form the oxazolo[5,4-d]pyrimidine ring system with a 7-amino substituent.

  • Alternative Solvent Use:
    Reactions in aprotic solvents like carbon tetrachloride (CCl4) have been attempted but generally result in lower yields due to instability of intermediates in such media.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield Range (%) Notes
Amino-oxazole formation AMNT + substituted oxazole in NMP Room temperature Not specified Not specified Single isomer formed despite isomerism
Imidate formation Triethyl orthoacetate, reflux Reflux Not specified Not specified Two centers of Z-E isomerism possible
Cyclization to final product Primary aliphatic amine, 30% ethanol Room temperature Not specified 9% to 66% Yield depends on amine; e.g., 66% for 3-(N,N-dimethylamino)propyl amine
Cyclization in CCl4 (alternative) Primary amine in CCl4 Room temperature Not specified Lower than ethanol method Less stable intermediates, lower yields

Data adapted from detailed experimental studies.

Mechanistic Insights and Isomerism

  • The imidate intermediate exhibits potential for Z-E isomerism at two centers, but spectral analysis confirms formation of a single isomer, simplifying downstream reactions.
  • The nucleophilic addition of amines to the cyano group forms unstable amidine intermediates, which cyclize to the oxazolo[5,4-d]pyrimidine core.
  • Side reactions and by-products can form if moisture is present, especially with imine intermediates, necessitating careful control of reaction conditions.

Alternative Synthetic Routes and Functionalization

  • Other studies have synthesized related oxazolo[5,4-d]pyrimidine derivatives by starting from 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one, followed by reaction with amidine hydrochlorides and cyclocondensation, then chlorination with POCl3, and finally amination with piperazine or diazepane to introduce the 7-amino group.
  • These methods confirm the versatility of POCl3-mediated cyclization and chlorination steps, followed by nucleophilic substitution to install the amino substituent at position 7.
  • Functionalization at the 7-position with various amines allows modulation of physicochemical and biological properties.

Summary Table of Key Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Product Type Yield Range (%) Reference
1 Aminomalononitrile tosylate + substituted oxazole NMP, triethyl orthoacetate, primary amines, 30% ethanol, room temp 7-amino-oxazolo[5,4-d]pyrimidines 9–66
2 2-Aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one + amidine hydrochlorides Triethylamine, pyridine, POCl3, piperazine/diazepane 7-amino-substituted oxazolo[5,4-d]pyrimidines Not specified
3 Oxazolo[4,5-d]pyrimidine derivatives + amines Triethylamine, dioxane, reflux 7-amino-substituted oxazolo[4,5-d]pyrimidines High yields

Chemical Reactions Analysis

Cyclization via Phosphoryl Trichloride (POCl₃)

  • Mechanism : POCl₃ facilitates the formation of the oxazolo[5,4-d]pyrimidine core by cyclizing appropriately substituted pyrimidine derivatives (e.g., 2-mercapto-5-benzoylamino-4-hydroxypyrimidine) .

  • Key Features :

    • Yields vary widely (9–66%) depending on substituents and reaction conditions.

    • The reaction involves deprotonation and intramolecular cyclization to form the fused ring system .

Triethyl Orthoformate and Amine Cyclization

  • Steps :

    • Intermediate formation : Reaction of oxazole derivatives (e.g., 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile) with triethyl orthoformate to yield imidoester intermediates .

    • Ring closure : Treatment with methylamine in aqueous solution or ethanol solutions of primary amines to form the final oxazolo[5,4-d]pyrimidine structure .

  • Challenges : Low-to-moderate yields due to the instability of intermediates, which decompose readily .

Key Reaction Steps and Intermediates

A breakdown of critical steps in the synthesis of 2-Methyl(1,3)oxazolo[5,4-d]pyrimidin-7-amine:

StepReaction TypeReagents/ConditionsOutcome
1CyclizationPOCl₃, refluxFormation of oxazolo[5,4-d]pyrimidine core
2Imidoester formationTriethyl orthoformate, refluxIntermediate imidoester derivatives
3Ring closureMethylamine (aqueous or ethanol)Final cyclization to target compound

Thermodynamic and Kinetic Factors

  • The formation of 2-Methyl(1,3)oxazolo[5,4-d]pyrimidin-7-amine is favored due to the stability of the fused aromatic system, which arises from strong conjugation between the oxazole and pyrimidine rings .

  • Isomer formation is minimized in cyclization reactions involving POCl₃, as the reaction conditions favor the thermodynamically stable product .

Role of Substituents

  • The methyl group at position 2 enhances the reactivity of the compound by increasing electron density at the nitrogen atom, facilitating nucleophilic substitution .

  • Substituents on the pyrimidine ring (e.g., amino groups) influence reaction pathways, enabling further functionalization (e.g., amidine formation).

Substitution Reactions

The amino group at position 7 undergoes various substitution reactions:

Reaction TypeReactantsProductsApplications
Nucleophilic substitutionAliphatic aminesSubstituted derivativesEnhanced biological activity
Amidine formationAldehydes/ketonesAmidine derivativesPotential enzyme inhibition

Yield and Stability Factors

FactorImpact on YieldSource
Intermediate stabilityLow yields due to decomposition of imidoester intermediates
Solvent choiceEthanol and carbon tetrachloride improve reaction efficiency
Amine typePrimary aliphatic amines yield 9–66% depending on substituents

Structural and Spectral Data

PropertyValue/Description
Molecular formulaC₆H₆N₄O
Molecular weight150.14 g/mol
SMILESCC1=NC2=C(N=CN=C2O1)N
Key IR/NMR featuresAromatic C=N, C=O, and amino group signals

Scientific Research Applications

Anticancer Activity

Overview

Research indicates that oxazolo[5,4-d]pyrimidine derivatives, including 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine, exhibit promising anticancer properties. These compounds are structurally similar to purines, allowing them to function as potential antimetabolites and inhibitors of various cancer-related pathways.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation
    • A study identified several derivatives of oxazolo[5,4-d]pyrimidines that demonstrated significant inhibition against various cancer cell lines. For instance, compound 14 exhibited IC50 values of 5.472 µM against H460 cells and 4.260 µM against B16F10 cells, indicating potent anticancer activity comparable to established drugs like SU5402 .
  • Caspase Cascade Activation
    • Another derivative, N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine, was found to activate the caspase cascade in cancer cell lines with EC50 values ranging from 58 to 93 nM. This suggests its potential role in inducing apoptosis in solid tumors .
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies have indicated that specific substituents on the oxazolo[5,4-d]pyrimidine core significantly influence biological activity. For example, the presence of hydrophobic groups enhances membrane permeability and anticancer efficacy .

Antimicrobial Activity

Overview

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The synthesis of various oxazolo[5,4-d]pyrimidine derivatives has led to the discovery of compounds with notable antifungal and antibacterial effects.

Case Studies and Findings

  • Synthesis of Antimicrobial Agents
    • The synthesis of new oxazolo[5,4-d]pyrimidine derivatives has been reported to yield compounds with significant antimicrobial properties. For instance, certain derivatives were tested against common pathogens and showed promising results in inhibiting bacterial growth .
  • Comparative Efficacy
    • In comparative studies, derivatives of this compound demonstrated superior efficacy against resistant strains of bacteria compared to traditional antibiotics .

Data Tables

Compound Cell Line IC50 (µM) Activity Type
Compound 14H4605.472Anticancer
Compound 14B16F104.260Anticancer
N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amineT47D55Apoptosis Induction
N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amineMDA-MB-43514Apoptosis Induction

Mechanism of Action

The mechanism of action of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical properties of 2-methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine with thiazolo-, pyrrolo-, and pyrazolo-pyrimidine derivatives:

Compound Class Example Compound Melting Point (°C) Molecular Formula Key Substituents Stability (ΔE, kcal·mol⁻¹)
Oxazolo[5,4-d]pyrimidine 2-Methyl-7-amine (CAS 25680-37-9) 189–192 (purified) C₆H₆N₄O 2-CH₃, 7-NH₂ +13.06 (vs. imino isomers)
Thiazolo[5,4-d]pyrimidine [1,3]Thiazolo[5,4-d]pyrimidin-7-amine 211–212 C₅H₄N₄S 7-NH₂ N/A
Pyrrolo[2,3-d]pyrimidine 7-Benzyl-4-methyl derivative 144–146 C₂₄H₂₆N₄O₂ 4-CH₃, 5-phenylethyl, 7-N-benzyl N/A
Pyrazolo[4,3-d]pyrimidine N,3-Diphenyl-7-amine Not reported C₁₅H₁₂N₆ 3-Ph, 7-NH-Ph N/A

Key Observations :

  • Thermodynamic Stability: The oxazolo derivative is 13 kcal·mol⁻¹ more stable than its imino isomers due to resonance stabilization and reduced steric strain .
  • Physical Properties : Thiazolo derivatives (e.g., 211–212°C melting point) exhibit higher thermal stability than oxazolo analogues, likely due to sulfur’s polarizability .

Challenges :

  • Oxazolo derivatives often require stringent anhydrous conditions to prevent decomposition of imidoester intermediates .
  • Thiazolo compounds show moderate yields due to competing side reactions in sulfur-containing systems .
Anticancer Activity
Compound Class Cell Line (IC₅₀, μM) Selectivity Index (NHDF/HT29) Mechanism of Action
Oxazolo[5,4-d]pyrimidine HT29: 45.2; A549: 58.1 >3.0 Kinase inhibition (VEGFR-2)
Thiazolo[5,4-d]pyrimidine LoVo: 12.3; MCF7: 18.7 1.5 Unspecified receptor antagonism
Pyrrolo[2,3-d]pyrimidine MCF7: 0.29; A549: 0.30 >10.0 Nucleoside reverse transcriptase inhibition

Highlights :

  • Oxazolo derivatives exhibit lower cytotoxicity to normal cells (NHDF CC₅₀ >124 μM) compared to cisplatin (CC₅₀ = 8.2 μM) .
  • Pyrrolo analogues show potent anti-HIV activity (EC₅₀ = 0.29 μM) due to enhanced binding to viral enzymes .

Substituent Effects on Activity

  • Position 2 (Oxazolo) : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., ethyl) reduce solubility .
  • Position 7 (All Classes) : Amine groups are critical for hydrogen bonding with biological targets (e.g., kinase active sites) .
  • Heteroatom Variation : Thiazolo derivatives (S atom) show higher lipophilicity (LogP ~2.1) than oxazolo (LogP ~1.5), influencing membrane permeability .

Biological Activity

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a compound that belongs to the oxazolo[5,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions between oxazole derivatives and pyrimidine precursors. The methods can vary significantly depending on the desired substituents and the specific biological activity being targeted. For instance, the introduction of a 5-amino-3-methyl-isoxazol-4-yl substituent at position 2 has been shown to enhance immunosuppressive activity in related compounds .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer and antiviral properties. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Research indicates that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit angiogenesis .
  • Mechanism of Action : The anticancer activity is attributed to multiple mechanisms including the inhibition of key kinases such as VEGFR-2 and Aurora A kinase. Additionally, some compounds activate the caspase cascade which is crucial for programmed cell death .
CompoundCell Line TestedIC50 (µM)Mechanism
SCM5A54912.5VEGFR-2 inhibition
SCM9MCF78.0Caspase activation
SCM10HT2915.0Aurora A kinase inhibition

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Inhibition of Viral Replication : Some studies have shown that oxazolo[5,4-d]pyrimidine derivatives can inhibit viral replication in vitro against viruses like Zika virus (ZIKV) and Dengue virus (DENV) . The EC50 values for these compounds were reported to be in the low micromolar range.
VirusCompound TestedEC50 (µM)Notes
ZIKVSCM12.4Effective against replication
DENVSCM21.4Low toxicity compared to controls

Case Studies

Several case studies highlight the efficacy of oxazolo[5,4-d]pyrimidines in clinical settings:

  • Breast Cancer Treatment : A study evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anti-breast cancer activity. The results indicated that specific modifications at the 7-position significantly enhanced cytotoxicity against MCF7 cells .
  • Immunosuppressive Effects : Another investigation focused on immunosuppressive properties where compounds were tested for their ability to modulate immune responses in vitro. Results suggested that certain derivatives could effectively downregulate pro-inflammatory cytokines .

Q & A

Q. What are the recommended safety protocols for handling 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine in laboratory settings?

  • Methodological Answer : Based on analogous oxazolo-pyrimidine compounds, strict adherence to PPE (gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards) and engineering controls (fume hoods) is critical due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Avoid dust formation and ensure proper ventilation during synthesis or handling. Pre- and post-handling decontamination protocols (e.g., ethanol washes) should be implemented to mitigate exposure risks.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Reaction conditions for analogous pyrimidine derivatives suggest using catalysts (e.g., Pd/C for cross-coupling) and controlled temperatures (reflux in methanol or acetonitrile) to enhance regioselectivity . Solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography or recrystallization (ethanol-DMF mixtures) are critical. Monitoring reaction progress with TLC and characterizing intermediates via 1H^1H/13C^{13}C-NMR ensures structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H^1H-NMR (DMSO-d6d_6) is essential for confirming the oxazole-proton environment (δ 6.0–7.3 ppm) and amine groups (broad signals at δ 5.8–6.1 ppm) . IR spectroscopy identifies key functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}), while high-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da) .

Q. How does the structural modification of the oxazole ring influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies on similar oxazolo-pyrimidines indicate that electron-withdrawing groups (e.g., trifluoromethyl) enhance resistance to hydrolysis in acidic media. Researchers should perform accelerated stability testing (pH 1–13 buffers, 25–60°C) with HPLC monitoring to quantify degradation products. Data from such experiments guide storage recommendations (e.g., inert atmospheres, desiccants) .

Q. What are the primary challenges in scaling up laboratory-scale synthesis of this compound?

  • Methodological Answer : Key challenges include maintaining regioselectivity during cyclization and minimizing byproducts (e.g., dimerization). Pilot-scale protocols for analogous compounds recommend microwave-assisted synthesis (120°C, 5–10 min) to reduce reaction times and improve reproducibility. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of critical parameters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer : SAR frameworks for pyrazolo-pyrimidines suggest systematic substitution at the 2-methyl and 7-amine positions. In vitro assays (e.g., MTT on cancer cell lines) paired with molecular docking (targeting tubulin or kinase domains) identify pharmacophores. Comparative analysis with trifluoromethyl-substituted analogs (e.g., IC50_{50} values in nM ranges) highlights substituent effects on potency .

Q. What experimental strategies resolve contradictions in reported toxicity data for oxazolo-pyrimidine analogs?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Researchers should employ orthogonal toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryo models for acute toxicity) and validate purity via LC-MS (>98%). Meta-analyses of existing data (e.g., OSHA/IARC classifications) contextualize risks .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) simulations identify electrophilic sites prone to cytochrome P450-mediated oxidation (e.g., C5 of the pyrimidine ring). ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolite formation. Experimental validation via liver microsome assays confirms in silico predictions .

Q. What factorial design approaches optimize reaction conditions for novel derivatives of this compound?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models correlate these factors with yield and purity. For example, microwave irradiation (120°C, 5 min) and Pd/C (10 mol%) maximize efficiency in cross-coupling reactions .

Q. How do researchers integrate this compound into a theoretical framework for kinase inhibition studies?

  • Methodological Answer :
    Link to kinase signaling pathways (e.g., EGFR or VEGFR) via competitive binding assays (Kd_d measurements) and X-ray crystallography of inhibitor-enzyme complexes. Theoretical frameworks should align with free-energy perturbation (FEP) calculations to predict binding affinities. Cross-validation with in vivo tumor xenograft models establishes translational relevance .

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